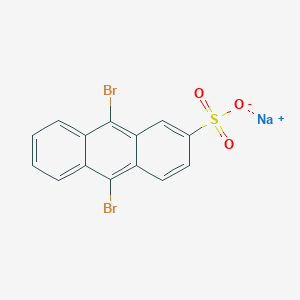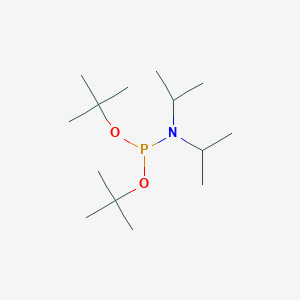
Ethyl 9-hydroxynonanoate
Übersicht
Beschreibung
Ethyl 9-hydroxynonanoate is a compound that has been identified in botrytised wine . It was identified by chemical ionization and electron impact mass spectrometry . When added to a normal wine, it produced a sweet, honey-like flavor similar to that of botrytised wine .
Synthesis Analysis
Ethyl 9-hydroxynonanoate is typically synthesized in grapes, but rarely in amounts that are of sensory significance . The synthesis of ethyl 9-hydroxynonanoate by Botrytis cinerea may contribute to the distinctive aroma of botrytised wines . Fatty acid methyl esters from rapeseed oil can be converted to monomers for polymer industries (85% methyl-9-hydroxynonanoate) by an oxydoreductive cleavage step in solvent-free medium at room temperature, followed by a reduction step .Molecular Structure Analysis
Ethyl 9-hydroxynonanoate contains a total of 35 bonds; 13 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
Ethyl 9-hydroxynonanoate has a molecular formula of C11H22O3 . It contains a total of 35 bonds, including 13 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen
Flavor Component in Botrytised Wine
Ethyl 9-hydroxynonanoate has been identified as a key component contributing to the sweet, honey-like flavor of botrytised wine . This compound, along with others, is added to normal wine to mimic the noble flavor characteristic of botrytised wine, which is highly prized for its unique taste.
Sensory Evaluation in Wine Making
The role of Ethyl 9-hydroxynonanoate in sensory perception is significant. It is used in sensory evaluation studies to understand its impact on the flavor profile of wines, particularly in botrytised varieties . This helps in the quality control and development of wines with desired flavor characteristics.
Volatile Hydroxy Component Analysis
As a volatile hydroxy component, Ethyl 9-hydroxynonanoate is analyzed in research focused on the volatile composition of wines. Its presence is indicative of certain fermentation processes and can be used to study the chemical changes during wine aging .
Reference Material in Chemical Analysis
This compound serves as a reference material in chemical analysis, particularly in chromatography and mass spectrometry. It aids in the identification and quantification of compounds in complex mixtures, enhancing the accuracy of analytical results .
Study of Wine Aroma Compounds
Ethyl 9-hydroxynonanoate is studied for its role as an aroma compound in wines. Research in this area contributes to the understanding of how different compounds influence the overall aroma and how they can be manipulated to achieve desired sensory outcomes .
Chemical Synthesis and Derivatization
In synthetic chemistry, Ethyl 9-hydroxynonanoate is used as a starting material for the synthesis of more complex molecules. Its derivatization can lead to new compounds with potential applications in various fields of chemistry and biochemistry .
Food Chemistry and Flavor Science
The compound’s application extends to food chemistry, where it is used to study flavor science. It helps in the development of artificial flavors and in the enhancement of natural flavors in food products .
Educational Tool in Oenology
Lastly, Ethyl 9-hydroxynonanoate is utilized as an educational tool in oenology and viticulture programs. It provides a practical example of how individual compounds affect the flavor and aroma of wine, serving as a case study for students learning about wine production .
Safety and Hazards
The safety data sheet for Ethyl nonanoate, a related compound, indicates that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended that contact with skin and eyes be avoided and that it not be inhaled . In case of contact, immediate medical attention is advised .
Wirkmechanismus
Mode of Action
It is known to be involved in the glycosylation process, where it interacts with other compounds such as cellobiose, lactose, and maltose octaacetates . .
Biochemical Pathways
Ethyl 9-hydroxynonanoate is involved in the glycosylation process, which is a crucial biochemical pathway in various biological processes . Glycosylation is a process by which sugars are added to proteins or lipids, affecting their structure and function.
Eigenschaften
IUPAC Name |
ethyl 9-hydroxynonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWRYCGYJOYZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394221 | |
| Record name | Ethyl 9-hydroxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 9-hydroxynonanoate | |
CAS RN |
3639-34-7 | |
| Record name | Ethyl 9-hydroxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 8-ethoxycarbonyloctanol in the presented research?
A: The research papers primarily utilize 8-ethoxycarbonyloctanol as a 'spacer' molecule in the synthesis of artificial antigens and glycoconjugates. [, , ] This involves attaching the compound to carbohydrates to facilitate their conjugation with carrier proteins, ultimately aiding in the development of immunological tools and potential vaccines.
Q2: Can you elaborate on the role of 8-ethoxycarbonyloctanol in synthesizing disaccharide glycosides?
A: Studies have investigated the use of 8-ethoxycarbonyloctanol in the Koenigs-Knorr synthesis of disaccharide glycosides. [, ] These reactions aim to create a glycosidic linkage between sugar molecules, and 8-ethoxycarbonyloctanol acts as an acceptor molecule. Research indicates that under specific conditions, particularly with silver trifluoromethanesulfonate and N,N-tetramethylurea, the reaction can yield 1,2-orthoacetates as intermediates, which can be further converted to the desired 1,2-trans-glycosides. []
Q3: What is the significance of using stannic tetrachloride in reactions involving 8-ethoxycarbonyloctanol and disaccharides?
A: Research has demonstrated that stannic tetrachloride can act as a catalyst in glycosylation reactions using 8-ethoxycarbonyloctanol and acetylated disaccharides like cellobiose, lactose, and maltose. [, ] This catalytic activity enables the formation of both α- and β-glycosidic linkages, offering versatility in synthesizing specific glycoconjugates. [, ]
Q4: Has 8-ethoxycarbonyloctanol been used in synthesizing antigens for specific pathogens?
A: Yes, research shows the application of 8-ethoxycarbonyloctanol in synthesizing an artificial antigen for Neisseria gonorrhoeae. [] This involved conjugating lactose to 8-ethoxycarbonyloctanol and subsequently attaching it to bovine serum albumin to create an immunogenic complex. The resulting antigen successfully elicited anti-lactose antibodies that demonstrated cross-reactivity with N. gonorrhoeae lipopolysaccharide. []
Q5: Are there examples of 8-ethoxycarbonyloctanol being used in studying Mycobacterium leprae?
A: Researchers have employed 8-ethoxycarbonyloctanol in the synthesis of a neo-glycoprotein containing 3,6-di-O-methyl-β-D-glucopyranosyl groups, a significant component of the phenolic glycolipid-I produced by Mycobacterium leprae. [] This neo-glycoprotein holds potential for leprosy serodiagnosis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
